molecular formula C16H15Cl2N3O3 B2438474 (Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide CAS No. 532981-82-1

(Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide

Cat. No. B2438474
CAS RN: 532981-82-1
M. Wt: 368.21
InChI Key: UQBGEOZBXDIGQM-UHFFFAOYSA-N
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Description

“(Z)-N’-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide” is a chemical compound with the molecular formula C16H15Cl2N3O3 . It is a derivative of 4-(2,4-Dichlorophenoxy)butanoic acid . The compound is listed in chemical databases and is available for purchase from chemical suppliers .

Scientific Research Applications

Molecular Docking and Structural Analysis

A study focused on the molecular docking, vibrational, structural, electronic, and optical studies of similar butanoic acid derivatives highlights their potential in bonding and inhibiting Placenta growth factor (PIGF-1), suggesting good biological activities. This investigation points towards the role of such compounds in pharmacological importance, including their nonlinear optical material candidacy due to significant dipole moments and hyperpolarizabilities (Vanasundari et al., 2018).

Synthesis and Formation of New Complexes

Research into the synthesis and formation of new vic-dioxime complexes showcases the creation of mononuclear complexes with various metals. These complexes, derived from reactions involving structurally similar compounds, underscore the potential for the development of novel materials with specific chemical properties (Canpolat & Kaya, 2005).

Inhibition of Carbonyl Reductase

Another study delves into the synthesis and characterization of oximino(2,6-dichlorophenyl)acetonitrile, related closely to the chemical structure , demonstrating powerful inhibition of the Carbonyl Reductase enzyme. This enzyme is involved in developing resistance to anticancer treatments, highlighting the compound's potential therapeutic applications (Adu Amankrah et al., 2021).

Hydrothermal Assembly of Coordination Compounds

Research on the hydrothermal assembly of coordination compounds using a trifunctional nicotinic acid building block reveals the synthesis of diverse metal-organic frameworks and coordination polymers. This study illustrates the compound's utility in constructing complex molecular architectures with potential applications in catalysis and material science (Gu et al., 2017).

Antioxidant Activity Screening

A screening study for antioxidant activity among Brazilian plant extracts includes analysis methods that could be applicable to studying the antioxidant properties of (Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide. This approach underscores the importance of assessing the compound's potential health benefits and its role in preventing oxidative stress-related diseases (Mensor et al., 2001).

Mechanism of Action

Target of Action

The compound, also known as (Z)-[amino(pyridin-3-yl)methylidene]amino 4-(2,4-dichlorophenoxy)butanoate, is a synthetic derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known plant growth regulator . The primary targets of this compound are likely to be similar to those of 2,4-D, which are plant growth hormone receptors. These receptors play a crucial role in regulating plant growth and development .

Mode of Action

The compound interacts with its targets by mimicking the natural plant growth hormones, leading to uncontrolled and unsustainable growth. This results in stem curling, leaf wilting, and eventually, plant death . It’s worth noting that the exact mode of action for this specific compound might vary and needs further investigation.

Biochemical Pathways

The affected biochemical pathways are those involved in plant growth and development. The compound, acting as a synthetic growth hormone, disrupts normal cellular processes, leading to abnormal growth patterns and eventual plant death .

Result of Action

The molecular and cellular effects of the compound’s action result in uncontrolled and unsustainable plant growth, leading to physical deformities such as stem curling and leaf wilting, and eventually plant death .

Action Environment

Environmental factors such as soil pH, temperature, and moisture levels can influence the compound’s action, efficacy, and stability. For instance, certain soil conditions may enhance or inhibit the absorption of the compound by plant tissues, thereby affecting its efficacy .

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-12-5-6-14(13(18)9-12)23-8-2-4-15(22)24-21-16(19)11-3-1-7-20-10-11/h1,3,5-7,9-10H,2,4,8H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBGEOZBXDIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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